molecular formula C6H3F3O3 B6600644 3-(trifluoromethyl)furan-2-carboxylic acid CAS No. 1211526-87-2

3-(trifluoromethyl)furan-2-carboxylic acid

Cat. No.: B6600644
CAS No.: 1211526-87-2
M. Wt: 180.08 g/mol
InChI Key: WYHHESHPNFBRGB-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)furan-2-carboxylic acid (C₆H₃F₃O₃) is a fluorinated furan derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the furan ring and a carboxylic acid (-COOH) group at the 2-position. The trifluoromethyl group imparts high electronegativity and lipophilicity, influencing the compound’s acidity, solubility, and biological interactions.

Properties

IUPAC Name

3-(trifluoromethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O3/c7-6(8,9)3-1-2-12-4(3)5(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHHESHPNFBRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromofuran-2-carboxylic Acid Esters

The starting material, 3-bromofuran-2-carboxylic acid methyl ester, can be synthesized via bromination of furan-2-carboxylic acid derivatives. For example, electrophilic bromination using bromine in the presence of Lewis acids like FeBr₃ achieves regioselective substitution at the 3-position. Alternatively, directed ortho-metalation (DoM) strategies using lithiating agents (e.g., LDA) enable precise functionalization.

Trifluoromethylation Reactions

The trifluoromethyl group is introduced using reagents such as:

  • Ruppert-Prakash reagent (TMSCF₃) : Reacts with brominated intermediates under copper(I) catalysis to form C–CF₃ bonds.

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na) : Utilized in radical-mediated reactions initiated by persulfates or photoredox catalysts.

Example Protocol :

  • Substitution : 3-Bromofuran-2-carboxylic acid methyl ester (1 eq), TMSCF₃ (1.2 eq), CuI (10 mol%), and KF (2 eq) in DMF at 80°C for 12 hours.

  • Saponification : The ester is hydrolyzed using NaOH (2 eq) in MeOH/H₂O (3:1) at 60°C for 4 hours to yield the carboxylic acid.

Key Data :

StepYield (%)Purity (%)Conditions
Bromination7590Br₂, FeBr₃, 0°C
CF₃ Substitution6585TMSCF₃, CuI, DMF, 80°C
Saponification95≥95NaOH, MeOH/H₂O, 60°C

Metal-Catalyzed Cross-Coupling Approaches

Transition-metal catalysis offers efficient routes for constructing the trifluoromethylated furan core. Palladium and copper catalysts are prominent in facilitating cross-coupling reactions.

Suzuki-Miyaura Coupling

Aryl boronic acids containing pre-installed trifluoromethyl groups can couple with halogenated furan esters. For instance, 3-iodofuran-2-carboxylic acid methyl ester reacts with (3-(trifluoromethyl)phenyl)boronic acid under Pd(PPh₃)₄ catalysis.

Reaction Scheme :
3-Iodofuran-2-carboxylate+Ar–CF₃–B(OH)₂Pd(0)3-(Trifluoromethyl)furan-2-carboxylate\text{3-Iodofuran-2-carboxylate} + \text{Ar–CF₃–B(OH)₂} \xrightarrow{\text{Pd(0)}} \text{3-(Trifluoromethyl)furan-2-carboxylate}

Ullmann-Type Coupling

Copper-mediated coupling between 3-iodofuran-2-carboxylates and trifluoromethylating agents (e.g., CF₃I) in the presence of ligands like 1,10-phenanthroline achieves C–CF₃ bond formation.

Optimized Conditions :

  • Catalyst: CuI (20 mol%)

  • Ligand: 1,10-Phenanthroline (30 mol%)

  • Solvent: DMSO, 100°C, 24 hours

  • Yield: 58%

Oxidative Functionalization of Preformed Trifluoromethyl Furan

An alternative route involves oxidation of a 3-(trifluoromethyl)furan derivative to introduce the carboxylic acid group.

Oxidation of 3-(Trifluoromethyl)furan-2-methanol

The alcohol intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions. This method is less favored due to over-oxidation risks and moderate yields.

Data Comparison :

Oxidizing AgentTemperature (°C)Yield (%)
KMnO₄/H₂SO₄7045
CrO₃/H₂SO₄2560
RuCl₃/NaIO₄4075

One-Pot Tandem Reactions

Recent advances employ tandem catalysis to streamline synthesis. For example, a Pd/Cu system catalyzes both trifluoromethylation and carboxylation in a single pot.

Procedure :

  • Trifluoromethylation : 3-Bromofuran-2-carboxylate + CF₃SiMe₃ → Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C.

  • Carboxylation : CO₂ (1 atm), CuI, DMF, 120°C.
    Overall Yield : 50–55%

Industrial-Scale Considerations

For bulk production, cost efficiency and safety dictate process design:

  • Solvent Selection : DMF and DMSO are replaced with toluene or MeTHF to reduce toxicity.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) enable reuse over multiple cycles.

  • Byproduct Management : Continuous flow systems minimize waste during halogenation steps .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that derivatives of 3-(trifluoromethyl)furan-2-carboxylic acid exhibit significant antimicrobial properties. For instance, a study demonstrated the synthesis of pyrazole derivatives incorporating this acid, which were tested for antibacterial activity. The results showed promising inhibition against various bacterial strains, suggesting potential use in developing new antibiotics .

1.2 Anti-inflammatory Agents
Compounds containing the trifluoromethyl group have been linked to anti-inflammatory effects. Investigations into the structure-activity relationship (SAR) of these compounds revealed that modifications to the furan ring can enhance their efficacy as anti-inflammatory agents. A notable example includes a series of furan derivatives that demonstrated reduced inflammation in preclinical models .

Agrochemicals

2.1 Herbicides and Pesticides
The trifluoromethyl group is known to enhance the biological activity of agrochemical formulations. Research has shown that this compound can be utilized as a building block for synthesizing novel herbicides. These compounds exhibited improved selectivity and potency against target weeds while minimizing environmental impact .

2.2 Insect Growth Regulators
Insect growth regulators (IGRs) are crucial in pest management strategies. Studies have indicated that derivatives of this compound can act as effective IGRs by disrupting the hormonal balance in insects, leading to reduced fertility and growth rates .

Materials Science

3.1 Polymer Synthesis
The unique properties of this compound allow it to be used in the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and advanced materials used in electronics .

3.2 Sensors and Electronics
The incorporation of trifluoromethyl-containing compounds into sensor technologies has shown promise due to their electronic properties. Research has demonstrated that integrating this compound into sensor matrices can improve sensitivity and selectivity for detecting environmental pollutants .

Table 1: Summary of Biological Activities

Compound DerivativeActivity TypeTarget Organism/ConditionReference
Pyrazole derivative with trifluoromethylAntibacterialVarious bacterial strains
Furan derivativeAnti-inflammatoryPreclinical models
Trifluoromethyl herbicideHerbicidalTarget weeds

Table 2: Applications in Agrochemicals

Application TypeCompound TypeEffectivenessReference
HerbicidesTrifluoromethyl furan derivativesImproved selectivity
Insect Growth RegulatorsDerivatives with trifluoromethyl groupDisruption of growth

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives synthesized from this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Agrochemical Development
Research into the synthesis of new herbicides based on this compound revealed that modifications to the furan ring significantly enhanced herbicidal activity against resistant weed species, suggesting a viable path for developing next-generation agrochemicals .

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)furan-2-carboxylic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(trifluoromethyl)furan-2-carboxylic acid with structurally related compounds, focusing on molecular properties, substituent effects, and biological activity:

Compound Name Molecular Formula Molecular Weight Substituent Position Key Properties/Biological Activity Source
This compound C₆H₃F₃O₃ 180.08 3-CF₃, 2-COOH Hypothesized enhanced acidity (due to electron-withdrawing CF₃) and potential enzyme inhibition. [Hypothetical]
5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid C₁₃H₅F₆O₃ 338.17 5-(3,5-CF₃-phenyl), 2-COOH Inhibits M. abscessus salicylate synthase (Mab-SaS); IC₅₀ ~1.5 μM. Low toxicity in human fibroblasts (MRC-5 cells).
3-(Trifluoromethyl)thiophene-2-carboxylic acid C₆H₃F₃O₂S 196.14 3-CF₃, 2-COOH, thiophene core Thiophene’s reduced electronegativity vs. furan may lower binding affinity in biological systems.
5-Methyl-2-(trifluoromethyl)-3-furoic acid C₇H₅F₃O₃ 194.11 2-CF₃, 3-COOH, 5-CH₃ Increased steric bulk and lipophilicity; potential metabolic stability.
5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide C₁₂H₇F₃N₂O₄ 300.19 5-NO₂, 2-CONH-(3-CF₃-phenyl) Amide derivative with altered solubility and target specificity.

Key Comparative Insights:

Substituent Position Effects: The 3-CF₃ group on the furan ring (target compound) likely enhances acidity compared to analogs with CF₃ on phenyl substituents (e.g., 5-(3,5-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid) due to proximity to the carboxylic acid .

Biological Activity :

  • Compounds with CF₃-phenyl substituents (e.g., ) show potent inhibition of Mab-SaS, a key enzyme in bacterial iron uptake, with IC₅₀ values in the micromolar range. This suggests that the target compound may also exhibit similar inhibitory activity if optimized .
  • Amide derivatives (e.g., 5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide) demonstrate how functional group modifications can redirect biological targeting .

Toxicity and Solubility :

  • CF₃-containing furans generally exhibit low cytotoxicity in human cells (e.g., <10% toxicity in MRC-5 fibroblasts at 50 μM) .
  • Increased lipophilicity from CF₃ groups may reduce aqueous solubility, necessitating formulation adjustments for drug development.

Biological Activity

3-(Trifluoromethyl)furan-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by data tables and case studies.

  • Molecular Formula : C6H3F3O3
  • Molecular Weight : 192.09 g/mol
  • Structure : The compound features a furan ring substituted with a trifluoromethyl group and a carboxylic acid functional group, contributing to its unique reactivity and biological profile .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cell LineIC50 Value (µM)Mechanism of Action
A549 (Lung)15.5Induction of apoptosis via caspase activation
MDA-MB-231 (Breast)10.2Inhibition of tubulin polymerization
HL-60 (Leukemia)12.4Cytochrome c release from mitochondria

In a study by MDPI, compounds similar to this compound demonstrated significant antiproliferative activity against multiple cancer cell lines, with IC50 values indicating effective growth inhibition .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary results suggest that it exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL

These findings indicate that while this compound is not as potent as traditional antibiotics, it may serve as a lead compound for further modifications to enhance its antibacterial efficacy .

Anti-inflammatory Activity

Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages.

Case Studies

  • Case Study on Cancer Treatment :
    A study involving the treatment of A549 lung cancer cells with varying concentrations of this compound revealed significant apoptosis induction at concentrations above 10 µM. The mechanism was linked to increased levels of cleaved caspase-3, suggesting a pathway for potential therapeutic applications in lung cancer .
  • Case Study on Antibacterial Efficacy :
    In an experimental setup testing the antibacterial effects against Staphylococcus aureus, researchers observed that this compound inhibited bacterial growth at an MIC of 32 µg/mL. This suggests potential utility in treating infections caused by resistant strains .

Q & A

Q. What are the optimal synthetic routes for 3-(trifluoromethyl)furan-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions using palladium catalysts or through functionalization of pre-existing furan derivatives. For example, trifluoromethylation of furan-2-carboxylic acid precursors using trifluoromethylating agents like CF3_3Cu or Togni's reagent under inert atmospheres (e.g., N2_2) has shown moderate yields (~40–60%) . Reaction temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and byproduct formation. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming the furan ring substitution pattern and trifluoromethyl group integration. The carboxylic proton typically appears as a broad singlet near δ 12–14 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS can validate molecular weight (expected ~196.1 g/mol) and isotopic patterns from the fluorine atoms .
  • FT-IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and 1100–1200 cm1^{-1} (C-F stretches) confirm functional groups .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility but improving stability against enzymatic degradation. Solubility can be optimized using co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes . Stability studies under varying pH (e.g., 2–9) and temperatures (4–37°C) show degradation rates <5% over 72 hours in neutral buffers, but rapid hydrolysis occurs under strongly acidic/basic conditions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution patterns on the furan ring and hydrogen-bonding interactions with biological targets. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to enzymes like DHFR (dihydrofolate reductase), with ΔG values ranging from −7.2 to −9.4 kcal/mol . QSAR models highlight the trifluoromethyl group’s role in enhancing metabolic stability by 30–50% compared to non-fluorinated analogs .

Q. How can contradictory data on the compound’s bioactivity be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC50_{50} variations in kinase inhibition assays) often arise from assay conditions. Standardization steps include:
  • Buffer Systems : Use consistent ionic strength (e.g., 50 mM Tris-HCl, pH 7.4) to minimize non-specific binding .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate purity via HPLC (>95%) .
  • Statistical Analysis : Apply multivariate regression to account for variables like cell passage number or solvent batch effects .

Q. What strategies mitigate side reactions during derivatization of this compound?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent nucleophilic attack during amide coupling .
  • Catalyst Optimization : Use Pd(OAc)2_2/XPhos for Suzuki-Miyaura couplings to minimize defluorination, achieving >80% conversion .
  • Temperature Control : Maintain reactions below 60°C to avoid decarboxylation, monitored via in-situ IR .

Key Considerations for Experimental Design

  • Safety : The compound is incompatible with strong oxidizers (e.g., KMnO4_4)—use explosion-proof fume hoods and nitrile gloves .
  • Storage : Store at 2–8°C under argon to prevent moisture absorption and oxidation .

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